molecular formula C10H10N2O3S B14810335 5-Cyano-2-cyclopropoxybenzenesulfonamide

5-Cyano-2-cyclopropoxybenzenesulfonamide

Cat. No.: B14810335
M. Wt: 238.27 g/mol
InChI Key: ZASZHWLIFBWNMT-UHFFFAOYSA-N
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Description

5-Cyano-2-cyclopropoxybenzenesulfonamide is an organic compound with the molecular formula C10H10N2O3S and a molecular weight of 238.26 g/mol . This compound is characterized by the presence of a cyano group (-CN), a cyclopropoxy group (-O-C3H5), and a benzenesulfonamide moiety. It is used in various chemical and pharmaceutical applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-2-cyclopropoxybenzenesulfonamide typically involves the reaction of 2-cyclopropoxybenzenesulfonyl chloride with a suitable cyano-containing reagent under controlled conditions. One common method involves the use of sodium cyanide (NaCN) in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM). The reaction is carried out at room temperature, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products. The scalability of this process makes it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Cyano-2-cyclopropoxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Cyano-2-cyclopropoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electron-withdrawing group, influencing the reactivity and binding affinity of the compound. The sulfonamide moiety can form hydrogen bonds with target proteins, enhancing its inhibitory effects. The overall mechanism may involve the disruption of metabolic pathways or inhibition of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyano-2-cyclopropoxybenzenesulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific applications in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C10H10N2O3S

Molecular Weight

238.27 g/mol

IUPAC Name

5-cyano-2-cyclopropyloxybenzenesulfonamide

InChI

InChI=1S/C10H10N2O3S/c11-6-7-1-4-9(15-8-2-3-8)10(5-7)16(12,13)14/h1,4-5,8H,2-3H2,(H2,12,13,14)

InChI Key

ZASZHWLIFBWNMT-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=C(C=C2)C#N)S(=O)(=O)N

Origin of Product

United States

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